molecular formula C6Cl3F3 B1293905 1,3,5-Trichloro-2,4,6-trifluorobenzene CAS No. 319-88-0

1,3,5-Trichloro-2,4,6-trifluorobenzene

Cat. No. B1293905
CAS RN: 319-88-0
M. Wt: 235.4 g/mol
InChI Key: QPXZZPSKCVNHFW-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4,6-trifluorobenzene is a symmetrically substituted benzene derivative characterized by the presence of three chlorine atoms and three fluorine atoms alternately attached to the benzene ring. The molecular structure has been determined by various methods, including X-ray diffraction and neutron powder diffraction, revealing that the molecule is planar and resides in a hexagonal primitive cell at low temperatures .

Synthesis Analysis

The synthesis of related fluorinated benzene compounds often involves nucleophilic aromatic substitution reactions. For instance, sterically hindered fluorinated benzenes can be synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . Although the synthesis of 1,3,5-trichloro-2,4,6-trifluorobenzene itself is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been extensively studied. Single-crystal X-ray diffraction and neutron powder diffraction at 4.2 K have confirmed that the molecule is planar and does not undergo a phase transition when cooled . This planarity is consistent with the structures of related compounds, where computational methods have predicted planar structures in line with experimental data .

Chemical Reactions Analysis

Chemical reactions involving 1,3,5-trichloro-2,4,6-trifluorobenzene include selective defluorination when heated with sodium azide in dimethylsulfoxide, leading to the formation of triazido derivatives . These derivatives are potentially useful as cross-linking reagents in polymer chemistry and as precursors in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-trichloro-2,4,6-trifluorobenzene have been studied through various methods. The heat capacity was measured from 14 to 347 K, revealing an anomalous region between 285 and 305 K and a triple point temperature of 335.01 K. The entropy of the crystals at 298.15 K was also determined . The compound's thermal stability is noteworthy, as related fluorinated compounds have been recognized for their high thermal stability and potential as electrolyte additives in lithium-ion batteries10.

Scientific Research Applications

Polymer Chemistry and Organic Synthesis

1,3,5-Trichloro-2,4,6-trifluorobenzene undergoes selective defluorination to form 1,3,5-triazido-2,4,6-trichlorobenzene, which is used as a photoactive cross-linking reagent in polymer chemistry. Additionally, it serves as a starting compound in organic synthesis and the photochemical preparation of organic magnetic materials (Chapyshev & Chernyak, 2013).

Thermodynamic Studies

The heat capacity of 1,3,5-trichloro-2,4,6-trifluorobenzene has been measured, providing insights into its thermodynamic properties. This research contributes to a deeper understanding of the substance's behavior under various temperature conditions (Andon & Martin, 1973).

Crystal Structure Analysis

The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined through X-ray and neutron powder diffraction. This research is crucial for understanding the molecular and crystallographic properties of the compound (Chaplot, McIntyre, Mierzejewski, & Pawley, 1981).

Studies on Ring Distortions

Research on the structural effects of multiple fluorine substituents on a benzene ring has been conducted. This study helps in understanding the geometrical parameters and the additivity of ring distortions in halogen-substituted aromatics (Wann, Masters, Robertson, & Rankin, 2007).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or vapor and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3,5-trichloro-2,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXZZPSKCVNHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185758
Record name Benzene, 1,3,5-trichloro-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185758
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Molecular Weight

235.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichloro-2,4,6-trifluorobenzene

CAS RN

319-88-0
Record name 1,3,5-Trichloro-2,4,6-trifluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trichloro-2,4,6-trifluoro-
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Record name 319-88-0
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Record name Benzene, 1,3,5-trichloro-2,4,6-trifluoro-
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Record name 1,3,5-trichloro-2,4,6-trifluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
SL Chaplot, GJ McIntyre, A Mierzejewski… - … Section B: Structural …, 1981 - scripts.iucr.org
The crystal structure of the symmetric 1, 3, 5-trichloro-2, 4, 6-trifluorobenzene, C6CIaFa, was determined at room temperature by single-crystal X-ray diffraction and at 4.2 K by neutron …
Number of citations: 24 scripts.iucr.org
AI Shipilov, EV Kostareva, AS Kochanov - Journal of fluorine chemistry, 1999 - Elsevier
During gas-phase catalytic hydrogenation of trichlorotrifluorobenzenes, defluorination proceeds along with dechlorination to form considerable amounts of difluorobenzenes, besides …
Number of citations: 2 www.sciencedirect.com
D Ambrose, JH Ellender, CHS Sprake… - Journal of the Chemical …, 1975 - pubs.rsc.org
Thermodynamic Properties of Fluorine Compounds Page 1 Thermodynamic Properties of Fluorine Compounds Part 15.l-Vapour Pressures of the Three Tetrafluorobenzenes and 1,3,5-…
Number of citations: 21 pubs.rsc.org
SV Chapyshev, AV Chernyak - Journal of Fluorine Chemistry, 2013 - Elsevier
3,5-Trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene undergo selective defluorination on heating in dimethylsulfoxide with sodium azide to form 1,3,5-…
Number of citations: 15 www.sciencedirect.com
RK El-khawaldeh, SS Gunaga, DL Bryce - Results in Chemistry, 2022 - Elsevier
Cocrystallization of each of 1,3,5-trichloro-2,4,6-trifluorobenzene, 1,3,5-tribromo-2,4,6-trifluorobenzene, and 1,3,5-triiodo-2,4,6-trifluorobenzene with 2,3,5,6-tetramethylpyrazine via …
Number of citations: 0 www.sciencedirect.com
RJL Andon, JF Martin - Journal of the Chemical Society, Faraday …, 1973 - pubs.rsc.org
The heat capacity of 1,3,5-trichloro-2,4,6-trifluorobenzene was measured by adiabatic calorimetry from 14 to 347 K, and thermodynamic functions were calculated from the results. The …
Number of citations: 7 pubs.rsc.org
M Tazi, J Meinnel, M Sanquer, M Nusimovici… - … Section B: Structural …, 1995 - scripts.iucr.org
(IUCr) Structure of 1,3,5-trichloro-2,4,6-trimethylbenzene at 150 and 297 K, molecular motion and reorientation Acta Crystallographica Section B Structural Science 0108-7681 research …
Number of citations: 30 scripts.iucr.org
O Hernandez, KS Knight, W Van Beek… - Journal of molecular …, 2006 - Elsevier
The hitherto unknown structures of stable crystal phases II and IV of undeuterated 1,3,5-trichloro-2,4,6-trimethylbenzene, TCM9H (phase II, above T III→II =314K, and phase IV, below T …
Number of citations: 5 www.sciencedirect.com
T Zhang, A Davila, ML McLaughlin… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C18H12Cl3N3, has two molecules in the asymmetric unit, related by an approximate inversion center. C—Cl distances are in the range 1.718 (2)–1.7234 (19) Å, C(…
Number of citations: 3 scripts.iucr.org
RJL ANDON, M JF - 1973 - pascal-francis.inist.fr
THERMODYNAMIC PROPERTIES OF FLUORINE COMPOUNDS. XII. LOW-TEMPERATURE HEAT CAPACITY AND ENTROPY OF 1,3,5-TRICHLORO-2,4,6-TRIFLUOROBENZENE …
Number of citations: 0 pascal-francis.inist.fr

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